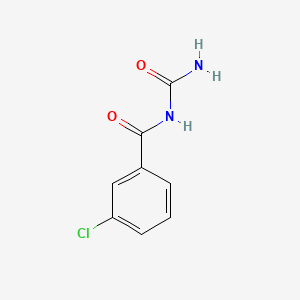

Urea, (m-chlorobenzoyl)-

CAS No.: 101253-47-8

Cat. No.: VC19200629

Molecular Formula: C8H7ClN2O2

Molecular Weight: 198.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101253-47-8 |

|---|---|

| Molecular Formula | C8H7ClN2O2 |

| Molecular Weight | 198.60 g/mol |

| IUPAC Name | N-carbamoyl-3-chlorobenzamide |

| Standard InChI | InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |

| Standard InChI Key | IGGSBZRKJKKLBF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC(=O)N |

Introduction

Chemical Structure and Properties

Molecular Composition

-

Molecular Formula: C₈H₇ClN₂O₂

-

Molecular Weight: 198.60 g/mol

-

Structural Features:

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 1.393 g/cm³ | |

| XLogP3 (Lipophilicity) | 1.7 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Polar Surface Area | 72.2 Ų |

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via carbamoylation of 3-chlorobenzoic acid derivatives:

-

Step 1: Conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride.

-

Step 2: Reaction with urea or potassium isocyanate under controlled conditions .

Reaction Scheme:

Key Reactivity

-

Hydrolysis: Susceptible to acidic/basic hydrolysis, yielding 3-chlorobenzoic acid and urea.

-

Nucleophilic Substitution: The chlorine atom may undergo substitution under harsh conditions (e.g., with amines or alkoxides) .

Biological Activity and Toxicity

Toxicity Profile

| Parameter | Value | Source |

|---|---|---|

| Intraperitoneal LD₅₀ (Mouse) | 500 mg/kg | |

| Acute Toxicity | Low to moderate (requires PPE) |

Applications and Industrial Relevance

Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume